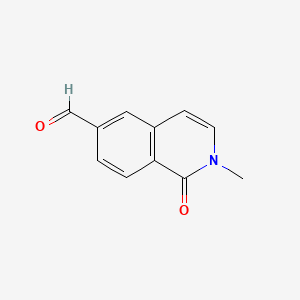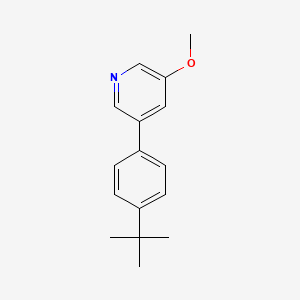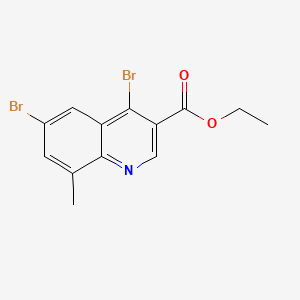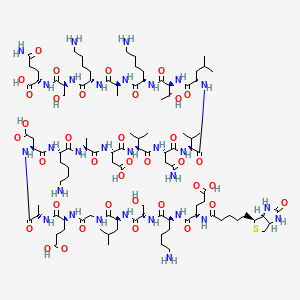
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a synthetic peptide that combines biotin with a sequence of amino acids. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The peptide sequence attached to biotin can be used for various biochemical applications, including affinity purification, labeling, and detection in research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using TFA (trifluoroacetic acid).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfides.
Applications De Recherche Scientifique
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH has numerous applications in scientific research:
Affinity Purification: The biotin moiety allows for the purification of biotinylated proteins or nucleic acids using streptavidin or avidin-coated beads.
Labeling and Detection: Biotinylated peptides can be used to label proteins, nucleic acids, or cells for detection in various assays, including ELISA and Western blotting.
Protein-Protein Interactions: Studying interactions between biotinylated peptides and target proteins.
Drug Delivery: Biotinylated peptides can be used to target drugs to specific cells or tissues by exploiting the biotin-avidin interaction.
Mécanisme D'action
The mechanism by which Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH exerts its effects is primarily through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This strong binding is utilized in various biochemical assays and purification techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Peptides: Other peptides conjugated with biotin, such as Biotinyl-lys-lys-lys-lys-lys-OH.
Streptavidin-Binding Peptides: Peptides designed to bind streptavidin without biotin, such as Strep-tag II.
Uniqueness
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is unique due to its specific amino acid sequence, which can confer unique binding properties, stability, and functionality in various applications. The presence of multiple lysine residues can enhance its binding capacity and versatility in conjugation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H177N29O37S/c1-48(2)39-63(124-99(164)69(46-135)128-92(157)59(26-18-22-38-108)118-93(158)61(31-34-77(143)144)115-74(139)28-14-13-27-71-83-70(47-171-71)129-104(170)133-83)87(152)111-44-75(140)116-60(30-33-76(141)142)90(155)114-54(11)85(150)122-66(42-78(145)146)94(159)119-56(23-15-19-35-105)88(153)113-53(10)86(151)123-67(43-79(147)148)97(162)131-81(51(7)8)101(166)126-65(41-73(110)138)96(161)130-80(50(5)6)100(165)125-64(40-49(3)4)95(160)132-82(55(12)136)102(167)120-57(24-16-20-36-106)89(154)112-52(9)84(149)117-58(25-17-21-37-107)91(156)127-68(45-134)98(163)121-62(103(168)169)29-32-72(109)137/h48-71,80-83,134-136H,13-47,105-108H2,1-12H3,(H2,109,137)(H2,110,138)(H,111,152)(H,112,154)(H,113,153)(H,114,155)(H,115,139)(H,116,140)(H,117,149)(H,118,158)(H,119,159)(H,120,167)(H,121,163)(H,122,150)(H,123,151)(H,124,164)(H,125,165)(H,126,166)(H,127,156)(H,128,157)(H,130,161)(H,131,162)(H,132,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,168,169)(H2,129,133,170)/t52-,53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYMRSKHVFARG-NMUBCORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H177N29O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2457.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
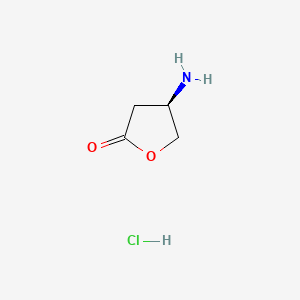
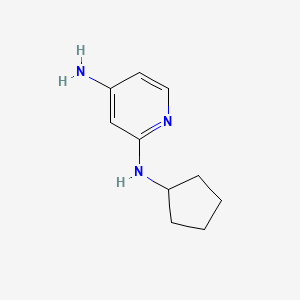

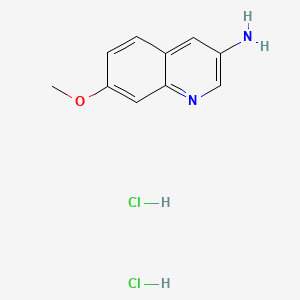

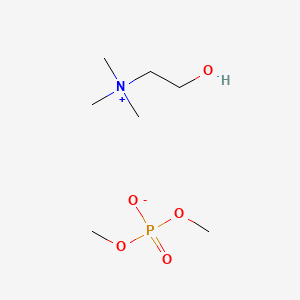
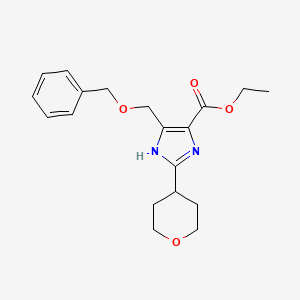
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)

